molecular formula C10H11NO2 B3021345 (E)-ethyl 3-(pyridin-3-yl)acrylate CAS No. 28447-17-8

(E)-ethyl 3-(pyridin-3-yl)acrylate

Cat. No. B3021345
CAS RN: 28447-17-8
M. Wt: 177.2 g/mol
InChI Key: PIEQSBWGIODYPE-AATRIKPKSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(E)-ethyl 3-(pyridin-3-yl)acrylate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . For more detailed structural information, it would be best to refer to the compound’s NMR, HPLC, LC-MS, and UPLC data .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.2 g/mol. More detailed physical and chemical properties such as boiling point, melting point, and solubility would likely be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

(E)-ethyl 3-(pyridin-3-yl)acrylate has been utilized in the synthesis and characterization of novel compounds. For instance, a study demonstrated the synthesis of N-substituted pyridin-2(1H)-one derivatives using this compound. These compounds were characterized using various spectroscopic methods and showed potential antibacterial activity (Sharma et al., 2016).

Development of Polysubstituted Pyrroles and Tetrahydropyridines

The compound has been employed in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines. This process involves a one-pot, multicomponent reaction under solvent- and catalyst-free conditions, demonstrating its utility in green chemistry (Dhinakaran et al., 2016).

Catalysis in Aldol Condensation

In catalysis, this compound has been used in the aldol condensation of ethyl acetate with formaldehyde. This process involved the development of Ce–P–Cs/γ-Al2O3 catalysts, showcasing the compound's role in enhancing catalytic efficiency and yield (Sararuk et al., 2017).

Application in Synthesis of Pyridines

The compound has been used in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines. These one-pot reactions in ethanolic solution yielded novel compounds, demonstrating the versatility of this compound in organic syntheses (Latif et al., 2003).

Involvement in Water-Mediated Reactions

This compound has been a key component in water-mediated three-component Wittig–SNAr reactions. This process is noteworthy for its environmentally friendly approach, using water as a solvent and enabling the formation of new chemical bonds under mild conditions (Xu et al., 2015).

Polymer Science Applications

In polymer science, the compound has been studied in the context of copolymerization kinetics and degradation. A research focused on the copolymerization of 2-ethenyl-pyridine with acrylonitrile, analyzing the kinetics and degradation properties of the resulting polymer (Hou et al., 2008).

Safety and Hazards

According to the Safety Data Sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQSBWGIODYPE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905036
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28447-17-8
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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